molecular formula C20H29N3O2 B5686747 N'-cyclooctylidene-4-(4-morpholinylmethyl)benzohydrazide

N'-cyclooctylidene-4-(4-morpholinylmethyl)benzohydrazide

Cat. No. B5686747
M. Wt: 343.5 g/mol
InChI Key: GWTQOVPVUWJTBM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-cyclooctylidene-4-(4-morpholinylmethyl)benzohydrazide, commonly known as MLN4924, is a small molecule inhibitor that has gained significant attention in the field of cancer research due to its potential as an anticancer therapeutic agent. This compound selectively targets the NEDD8-activating enzyme (NAE), which is involved in the activation of the ubiquitin-proteasome system, leading to the degradation of proteins involved in cell cycle regulation, DNA repair, and apoptosis.

Mechanism of Action

MLN4924 exerts its anticancer effects by inhibiting the activity of N'-cyclooctylidene-4-(4-morpholinylmethyl)benzohydrazide, which leads to the accumulation of NEDD8-conjugated proteins and subsequent disruption of the ubiquitin-proteasome system. This results in the accumulation of proteins that are involved in cell cycle regulation, DNA repair, and apoptosis, leading to the induction of cell death in cancer cells.
Biochemical and Physiological Effects:
MLN4924 has been shown to induce cell cycle arrest and apoptosis in cancer cells, as well as inhibit tumor growth in preclinical models. In addition, MLN4924 has been shown to enhance the immune response to cancer, suggesting that it may have a role in immunotherapy.

Advantages and Limitations for Lab Experiments

One of the major advantages of MLN4924 is its selectivity for N'-cyclooctylidene-4-(4-morpholinylmethyl)benzohydrazide, which minimizes off-target effects. In addition, MLN4924 has been shown to have a favorable toxicity profile in preclinical studies, suggesting that it may be well-tolerated in humans. However, one limitation of MLN4924 is its poor solubility, which may limit its use in certain experimental settings.

Future Directions

There are several potential future directions for the development of MLN4924 as an anticancer therapeutic agent. One area of interest is the identification of biomarkers that may predict response to MLN4924, which could help guide patient selection for clinical trials. In addition, there is interest in exploring the use of MLN4924 in combination with other anticancer agents, as well as in the development of novel formulations that may improve its solubility and pharmacokinetic properties. Finally, there is ongoing research into the role of MLN4924 in modulating the immune response to cancer, which may have implications for the development of immunotherapeutic strategies.

Synthesis Methods

The synthesis of MLN4924 involves several steps, including the reaction of 4-(4-morpholinylmethyl)benzohydrazide with cyclooctanone, followed by a series of chemical transformations that ultimately yield the desired product. The synthesis of MLN4924 has been optimized to improve its yield and purity, making it a viable compound for use in scientific research.

Scientific Research Applications

MLN4924 has been extensively studied in preclinical models of cancer, demonstrating potent anticancer activity in a variety of tumor types, including breast, prostate, lung, and pancreatic cancer. In addition, MLN4924 has been shown to enhance the efficacy of other anticancer agents, such as cisplatin and gemcitabine, suggesting that it may have a role in combination therapy.

properties

IUPAC Name

N-(cyclooctylideneamino)-4-(morpholin-4-ylmethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H29N3O2/c24-20(22-21-19-6-4-2-1-3-5-7-19)18-10-8-17(9-11-18)16-23-12-14-25-15-13-23/h8-11H,1-7,12-16H2,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GWTQOVPVUWJTBM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCC(=NNC(=O)C2=CC=C(C=C2)CN3CCOCC3)CCC1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H29N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N'-cyclooctylidene-4-(morpholin-4-ylmethyl)benzohydrazide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.